molecular formula C12H11FN2O2 B6899948 N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide

N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide

Cat. No.: B6899948
M. Wt: 234.23 g/mol
InChI Key: JFSZYXOSIJRQIT-UHFFFAOYSA-N
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Description

N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyridine ring, both of which are known for their significant biological activities

Properties

IUPAC Name

N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8(9-5-10(13)7-14-6-9)15-12(16)11-3-2-4-17-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSZYXOSIJRQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyridin-3-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets in the body. The fluorine atom on the pyridine ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The furan ring contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features of both fluoropyridine and furan rings, which contribute to its distinct biological activities and potential therapeutic applications.

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